3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzofuran ring, a triazolopyridine moiety, and a propanamide group, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H20N4O2/c24-19(7-5-14-4-6-16-15(13-14)9-12-25-16)20-10-8-18-22-21-17-3-1-2-11-23(17)18/h1-4,6,11,13H,5,7-10,12H2,(H,20,24) |
InChI Key |
DDTUYNKTXJVQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of the Triazolopyridine Moiety: This can be achieved by reacting 3-aminopyridine with hydrazine derivatives, followed by cyclization under reflux conditions.
Coupling Reaction: The benzofuran and triazolopyridine intermediates are coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazolopyridine moiety can be reduced under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Preliminary studies suggest that compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide exhibit a range of biological activities including:
- Antitumor Activity : Compounds with benzofuran and triazole derivatives are known for their anticancer properties. These compounds may inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.
- Antibacterial Properties : Similar structures have shown efficacy against various bacterial strains, indicating potential as antibacterial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have explored compounds related to this structure:
- Antitumor Studies : Research has demonstrated that benzofuran derivatives can significantly inhibit the proliferation of cancer cell lines in vitro. For instance, studies on similar triazole-containing compounds have shown promising results against breast cancer cells.
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various benzofuran derivatives against Escherichia coli and Pseudomonas aeruginosa, indicating that modifications in the chemical structure can enhance activity against resistant strains.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds have shown that they can reduce pro-inflammatory cytokine production in cell cultures.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-3-yl)ethyl]propanamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(quinolin-3-yl)ethyl]propanamide
Uniqueness
- Structural Complexity : The presence of both benzofuran and triazolopyridine moieties makes it unique compared to simpler analogs.
- Biological Activity : Its specific interactions with molecular targets may result in distinct biological activities not observed in similar compounds.
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic derivative characterized by its complex structure that combines elements of benzofuran and triazolopyridine. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.41 g/mol. The structure features a benzofuran moiety linked to a triazolopyridine group through an ethyl chain, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 1157337-29-5 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| HepG2 | 17.82 | Apoptosis induction |
2. Neuroprotective Effects
The benzofuran component is known for its neuroprotective properties. Analogues have been reported to protect against oxidative stress and neuronal injury in animal models. This suggests potential applications in treating neurodegenerative diseases.
3. Anti-inflammatory Properties
Compounds with similar structures have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This could position the compound as a candidate for inflammatory disease treatment.
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Cancer Cell Lines : A study published in MDPI highlighted the anticancer properties of triazole derivatives, noting significant inhibition of cell growth in various cancer types with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative used .
- Neuroprotective Studies : Research indicated that certain benzofuran derivatives effectively reduced lipid peroxidation and improved outcomes in models of head trauma, suggesting a protective role against neurodegeneration .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Antioxidant Activity : The benzofuran moiety contributes to antioxidant properties, scavenging free radicals and reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
